molecular formula C24H20FN3O3S B14132060 2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide

2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide

Cat. No.: B14132060
M. Wt: 449.5 g/mol
InChI Key: JZGFZITYBNEDHQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H20FN3O3S/c1-14-10-19(31-18-6-4-17(30-3)5-7-18)11-15(2)22(14)20-13-32-24(27-20)28-23(29)16-8-9-26-21(25)12-16/h4-13H,1-3H3,(H,27,28,29)

InChI Key

JZGFZITYBNEDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC(=NC=C3)F)C)OC4=CC=C(C=C4)OC

Origin of Product

United States

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